Cas no 2172445-12-2 (1-(butan-2-yl)-1H-pyrazole-5-sulfonamide)

1-(butan-2-yl)-1H-pyrazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(butan-2-yl)-1H-pyrazole-5-sulfonamide
- 2172445-12-2
- EN300-1614231
-
- インチ: 1S/C7H13N3O2S/c1-3-6(2)10-7(4-5-9-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)
- InChIKey: SWLVSZCBMWZLJO-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=NN1C(C)CC)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 203.07284784g/mol
- どういたいしつりょう: 203.07284784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 86.4Ų
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614231-0.05g |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 0.05g |
$972.0 | 2023-05-26 | ||
Enamine | EN300-1614231-0.25g |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 0.25g |
$1065.0 | 2023-05-26 | ||
Enamine | EN300-1614231-0.5g |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 0.5g |
$1111.0 | 2023-05-26 | ||
Enamine | EN300-1614231-2.5g |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 2.5g |
$2268.0 | 2023-05-26 | ||
Enamine | EN300-1614231-250mg |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 250mg |
$1065.0 | 2023-09-23 | ||
Enamine | EN300-1614231-50mg |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 50mg |
$972.0 | 2023-09-23 | ||
Enamine | EN300-1614231-500mg |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 500mg |
$1111.0 | 2023-09-23 | ||
Enamine | EN300-1614231-10.0g |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 10g |
$4974.0 | 2023-05-26 | ||
Enamine | EN300-1614231-5.0g |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 5g |
$3355.0 | 2023-05-26 | ||
Enamine | EN300-1614231-1.0g |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide |
2172445-12-2 | 1g |
$1157.0 | 2023-05-26 |
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1-(butan-2-yl)-1H-pyrazole-5-sulfonamideに関する追加情報
1-(Butan-2-yl)-1H-Pyrazole-5-Sulfonamide (CAS No. 2172445-12-2)
1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide, also known by its CAS registry number CAS No. 2172445-12-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and advanced materials due to their versatile chemical properties and functional groups.
The molecular structure of 1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide consists of a pyrazole ring, a sulfonamide group, and a butan-2-yl substituent. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the compound's stability and reactivity. The sulfonamide group (-SO₂NH-) is known for its ability to form hydrogen bonds, making it an excellent candidate for drug design and bioactive molecules. The butan-2-yl group introduces steric effects and enhances the compound's solubility in organic solvents.
Recent studies have highlighted the potential of 1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its use in the synthesis of coordination polymers and metal organic frameworks (MOFs), where the sulfonamide group serves as a coordinating ligand. These materials exhibit exceptional porosity and selectivity, making them promising candidates for gas storage, catalysis, and sensing applications.
In the pharmaceutical industry, CAS No. 2172445-12-2 has been investigated for its potential as an intermediate in drug development. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and coupling reactions, makes it highly versatile in medicinal chemistry. Recent research has focused on its role in designing bioactive molecules targeting specific therapeutic areas, including anti-inflammatory agents and anticancer drugs.
The synthesis of 1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide typically involves multi-step reactions starting from pyrazole derivatives. The introduction of the sulfonamide group is often achieved through nucleophilic substitution or coupling reactions with appropriate sulfonyl chlorides or sulfonic acids. The optimization of reaction conditions, such as temperature, solvent, and catalysts, plays a crucial role in achieving high yields and purity.
In terms of physical properties, CAS No. 2172445-12__exhibits a melting point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and acetonitrile makes it suitable for various synthetic procedures. The compound's stability under thermal and oxidative conditions has also been studied extensively, revealing its robustness for industrial applications.
The application of computational chemistry tools has further enhanced our understanding of the electronic structure and reactivity of 1-(Butan_-y)-H-pyrazole_-sulfonamide. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and interaction patterns with other molecules. These studies are instrumental in predicting the compound's behavior in different chemical environments.
In conclusion, CAS No. strong>_is a valuable compound with diverse applications across multiple disciplines. Its unique combination of structural features makes it an attractive candidate for both fundamental research and industrial development. As new research continues to uncover its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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